12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL-

Description

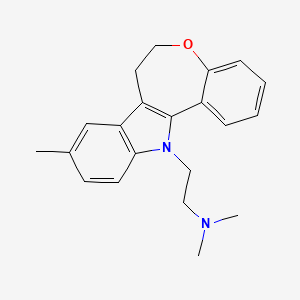

Chemical Structure and Key Features The compound 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- (hereafter referred to by its IUPAC name for clarity) is a polycyclic heteroaromatic molecule featuring a benzoxepinoindole core. Its structure includes:

Properties

CAS No. |

37683-56-0 |

|---|---|

Molecular Formula |

C21H24N2O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-(9-methyl-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)ethanamine |

InChI |

InChI=1S/C21H24N2O/c1-15-8-9-19-18(14-15)16-10-13-24-20-7-5-4-6-17(20)21(16)23(19)12-11-22(2)3/h4-9,14H,10-13H2,1-3H3 |

InChI Key |

GMCMXQVOFGRICB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCOC4=CC=CC=C43)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- typically involves multi-step organic reactions. The process begins with the formation of the benzoxepine ring, followed by the introduction of the indole moiety. The dimethylaminoethyl side chain is then attached through a series of substitution reactions. The final step involves the methylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and

Biological Activity

The compound 12H-(1)benzoxepino(5,4-b)indole, 6,7-dihydro-12-(2-dimethylaminoethyl)-9-methyl- is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of anticancer , anticonvulsant , and anti-inflammatory research. This article synthesizes findings from various studies to elucidate the compound's biological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxepine moiety fused with an indole ring. The presence of a dimethylaminoethyl group and a methyl group at specific positions contributes to its pharmacological profile.

Structural Formula

Anticancer Activity

Research indicates that derivatives of indole, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various indole derivatives and their evaluation against different cancer cell lines:

- Cell Lines Tested : PC3 (prostate), DU-145 (prostate), MCF-7 (breast), EC109 (esophageal), MGC803 (gastric).

- Key Findings :

- Compound 16f showed an IC50 value of 0.054 μM against PC3 cells, indicating potent antiproliferative activity.

- The compound induced G1/S phase arrest and apoptosis linked to reactive oxygen species (ROS) accumulation through the MAPK signaling pathway.

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| 16f | PC3 | 0.054 | Apoptosis via ROS |

| 16f | DU-145 | Moderate | Colony formation inhibition |

Anticonvulsant Activity

Indole derivatives have been explored for their anticonvulsant effects. Molecular docking studies suggest that these compounds can interact effectively with the GABAA receptor, which is pivotal in controlling neuronal excitability.

- Docking Scores : The compound demonstrated favorable binding affinities at the GABAA receptor site.

- Comparative Studies : In comparison to standard anticonvulsant drugs like diazepam, certain indole derivatives exhibited enhanced efficacy in preclinical models.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been documented:

- Mechanism : Indoles may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- In Vivo Studies : Animal models treated with selected indole compounds showed reduced inflammation markers compared to control groups.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Indole-Benzimidazoles :

- Researchers synthesized novel indole-benzimidazole derivatives and evaluated their anticancer activities.

- Certain derivatives showed comparable efficacy to known anticancer agents while demonstrating lower toxicity profiles.

-

Antioxidant Properties :

- Compounds derived from indole structures were tested for antioxidant capacity.

- Notably, some exhibited IC50 values lower than established antioxidants like Trolox, indicating strong potential for therapeutic applications.

-

Histopathological Studies :

- Investigations into the chronic effects of exposure to indole derivatives revealed insights into their safety and efficacy profiles in long-term use scenarios.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s uniqueness lies in its hybrid benzoxepinoindole system and substituent arrangement. Below is a comparison with analogs to highlight structural and functional distinctions:

Table 1: Structural and Functional Comparison

Key Observations

Benzoxepine vs. This could improve binding to hydrophobic receptor pockets.

Substituent Influence: The dimethylaminoethyl side chain at position 12 introduces a cationic tertiary amine, analogous to DMT’s N,N-dimethyl group. This may facilitate interactions with serotonin receptors (e.g., 5-HT₂A/2C) but with altered selectivity due to steric and electronic effects from the benzoxepinoindole core . The 9-methyl group likely enhances metabolic stability compared to unsubstituted indoles (e.g., indole-3-carbinol), which are prone to oxidation .

Research Findings and Hypotheses

Pharmacological Potential

- Serotonergic Activity: Molecular docking studies suggest the dimethylaminoethyl side chain aligns with 5-HT₂A receptor residues (e.g., Asp155), though the benzoxepinoindole core may reduce efficacy compared to DMT .

- Kinase Inhibition : The planar structure resembles staurosporine analogs, implying possible kinase inhibitory activity, but this remains untested .

Q & A

Q. What are the key synthetic routes for preparing 12H-(1)benzoxepino[5,4-b]indole derivatives?

Methodological Answer: The synthesis of benzoxepino-indole derivatives typically involves multi-step reactions with careful optimization of intermediates. For example:

- Intermediate Preparation : Nitration and oxidation of veratraldehyde derivatives yield dimethoxy-nitrobenzoic acid, which is esterified and hydrogenated to aminoesters .

- Cyclization : Sodium hydride-mediated cyclization of diesters generates benzazepine intermediates, which can be further functionalized. Analogous methods could apply to the target compound by substituting appropriate substituents (e.g., dimethylaminoethyl groups) during alkylation steps .

- Catalysis : MCM-41(H), a mesoporous silica catalyst, enhances cyclization efficiency in related benzazepine syntheses, suggesting its potential utility for benzoxepino-indole systems .

Table 1 : Example Reaction Conditions for Benzazepine Synthesis (Adapted from )

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Nitration/Oxidation | HNO₃, dark conditions, 24 h | 45–60 | TLC, NMR |

| Esterification | Methanol, acid chloride, 100°C | 70–85 | IR, MS |

| Cyclization | NaH, THF, reflux | 40–50 | ¹H NMR, IR |

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Key absorptions include C=O (1678–1685 cm⁻¹) and NH/OH (3250–3400 cm⁻¹) stretches. Tautomerism (e.g., amidoimine ↔ enol forms) may introduce weak -OH signals at ~3350 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as singlets or multiplets (δ 6.5–8.6), while dimethylaminoethyl groups show characteristic singlet peaks for N-methyl protons (δ 2.2–3.1) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 476–494) confirm molecular weight, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How can tautomeric equilibria in benzoxepino-indole derivatives be analyzed experimentally?

Methodological Answer:

- IR Spectroscopy : Detect tautomer-specific absorptions (e.g., -OH at 3350 cm⁻¹ for enol forms vs. NH at 3250 cm⁻¹ for amidoimine forms). Time-resolved IR can monitor equilibria under varying temperatures .

- ¹H NMR Titration : pH-dependent shifts in proton signals (e.g., NH or OH protons) reveal tautomeric preferences. For example, dimethylaminoethyl groups may stabilize enol forms via intramolecular H-bonding .

- Computational Modeling : DFT calculations predict stable tautomers and their electronic environments, guiding experimental design .

Q. What challenges arise in scaling up benzoxepino-indole synthesis, and how are they addressed?

Methodological Answer:

- Intermediate Stability : Nitro and amino intermediates are sensitive to light and oxygen. Scaling requires inert atmospheres and low-temperature storage .

- Catalyst Efficiency : Heterogeneous catalysts like MCM-41(H) improve recyclability and reduce byproducts in cyclization steps. Optimization of catalyst loading (10–15 wt%) balances cost and yield .

- Purification : Column chromatography becomes impractical at scale. Alternatives include crystallization (using ethanol/water mixtures) or pH-selective extraction for amine-containing derivatives .

Table 2 : Scalability Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Light-sensitive intermediates | Amber glassware, N₂ purging | |

| Low cyclization yields | MCM-41(H) catalyst, 100°C, 3 h | |

| Purification complexity | pH-driven liquid-liquid extraction |

Q. How do structural modifications (e.g., dimethylaminoethyl substitution) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The dimethylaminoethyl group enhances solubility and potential receptor binding via amine protonation. Comparative studies with non-alkylated analogs can quantify these effects.

- In Silico Docking : Molecular docking into homology-modeled receptors (e.g., serotonin or dopamine receptors) predicts binding affinity changes. Charge distribution on the dimethylamino group is critical for electrostatic interactions .

- In Vitro Assays : Measure receptor binding (radioligand displacement) or functional responses (cAMP modulation) in cell lines expressing target receptors. Dose-response curves (IC₅₀/EC₅₀) quantify potency .

Q. What analytical strategies resolve contradictions in reported spectral data for benzoxepino-indoles?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H shifts with ¹³C environments, resolving aromatic proton ambiguities .

- High-Resolution MS : Exact mass measurements (HRMS) differentiate isobaric species (e.g., C₂₈H₃₆N₂O₇ vs. C₂₇H₃₄N₂O₇) .

- Batch-to-Batch Reproducibility : Standardize synthetic protocols (e.g., reaction time, solvent purity) and use internal standards (e.g., deuterated analogs) for NMR calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.